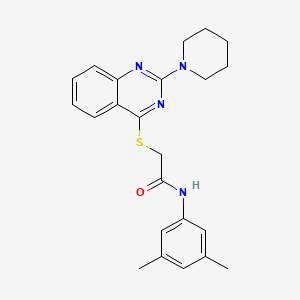

N-(3,5-dimethylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(2-piperidin-1-ylquinazolin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4OS/c1-16-12-17(2)14-18(13-16)24-21(28)15-29-22-19-8-4-5-9-20(19)25-23(26-22)27-10-6-3-7-11-27/h4-5,8-9,12-14H,3,6-7,10-11,15H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYFTJZYDXEXMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=NC3=CC=CC=C32)N4CCCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 464.6 g/mol. Its structure features a quinazoline core linked to a piperidine moiety and a thioacetamide group, which are significant for its biological interactions.

Research indicates that compounds similar to N-(3,5-dimethylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide may exert their effects through several mechanisms:

- Inhibition of Bromodomain and Extra-Terminal (BET) Proteins : Quinazoline derivatives have been shown to inhibit BET proteins, which play a crucial role in regulating gene expression associated with cancer and inflammatory diseases. This inhibition can lead to reduced proliferation of cancer cells and modulation of inflammatory responses .

- Anticholinesterase Activity : The presence of the piperidine ring suggests potential activity against acetylcholinesterase, an enzyme involved in neurotransmission. Compounds with similar structures have demonstrated neuroprotective effects by preventing the breakdown of acetylcholine, thereby enhancing cholinergic signaling .

- Oxidative Stress Modulation : Some studies indicate that thiazolidinone derivatives can mitigate oxidative stress in neuronal models, suggesting that this compound may also influence oxidative pathways relevant to neurodegenerative diseases .

Pharmacological Studies

A series of pharmacological evaluations have been conducted on related compounds to assess their biological activities:

Case Studies

- Neuroprotection in Alzheimer's Disease Models : A study involving DS12 demonstrated significant improvements in memory retention and reductions in acetylcholinesterase activity when administered in a scopolamine-induced memory deficit model. This suggests that compounds with similar structures may provide therapeutic benefits in cognitive disorders .

- Anticancer Activity : Research into quinazoline derivatives has shown promise in inhibiting various cancer cell lines through the modulation of BET proteins. These findings highlight the potential application of N-(3,5-dimethylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic System Variations

(a) Quinazoline vs. Triazinoindole Derivatives

Compounds such as N-(4-phenoxyphenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide () replace the quinazoline core with a triazinoindole system. While both cores are nitrogen-rich heterocycles, the triazinoindole’s fused indole ring may enhance π-π stacking interactions. However, the quinazoline-piperidine combination in the target compound likely offers superior selectivity for kinase targets due to its planar structure and piperidine’s conformational flexibility .

(b) Benzimidazole Analogues

N-(2-chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide () features a benzimidazole core. Benzimidazoles are known for elastase inhibition, but the target compound’s quinazoline-piperidine architecture may favor different enzymatic targets, such as tyrosine kinases, due to altered electronic and steric profiles .

(a) Aromatic Substituents

- 3,5-Dimethylphenyl vs. Phenoxy/Bromo Groups: The target compound’s 3,5-dimethylphenyl group provides moderate hydrophobicity, enhancing membrane permeability. In contrast, 2-((8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide () incorporates bromine atoms, which may increase potency but raise toxicity risks .

Physicochemical Properties

The target compound’s balanced logP and moderate molecular weight suggest favorable drug-likeness, whereas brominated analogues () exhibit higher lipophilicity, risking metabolic instability .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(3,5-dimethylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide, and how can side reactions be controlled?

Answer:

The synthesis of this compound involves multi-step reactions, including:

- Quinazoline Core Formation : Start with anthranilic acid derivatives to construct the quinazolin-4-one scaffold, followed by substitution at the 2-position with piperidine. Optimize halogenation (e.g., using POCl₃) and nucleophilic substitution steps (e.g., piperidine addition) under reflux conditions .

- Thioacetamide Linkage : Introduce the thioether group via a nucleophilic displacement reaction between 2-mercaptoquinazoline derivatives and chloroacetamide intermediates. Use polar aprotic solvents (e.g., DMF) and bases like triethylamine to enhance reactivity .

- Minimizing By-Products : Control racemization and urethane formation by selecting non-nucleophilic bases (e.g., N-methylpiperidine) during amide coupling steps . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield and purity.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the dimethylphenyl group (δ 2.2–2.4 ppm for methyl protons) and the piperidinyl moiety (δ 1.5–3.0 ppm). The thioacetamide linkage is verified by a singlet for the -SCH₂CO- group (δ ~4.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns, ensuring no residual solvents or intermediates remain .

- X-ray Crystallography : Single-crystal studies (e.g., at 173 K) resolve bond lengths and angles, particularly for the quinazoline-piperidine and thioacetamide regions, confirming stereochemical integrity .

Advanced: How does the substitution pattern on the quinazoline ring influence biological activity, and what SAR insights exist?

Answer:

- Piperidine Substitution : The piperidin-1-yl group at the quinazoline 2-position enhances lipophilicity, potentially improving blood-brain barrier penetration. Bulkier substituents may reduce solubility but increase target affinity .

- Thioacetamide Linkage : The -S- group improves metabolic stability compared to oxygen analogs. Modifying the acetamide’s N-substituent (e.g., 3,5-dimethylphenyl) can fine-tune selectivity for kinase or enzyme targets .

- SAR Studies : Comparative assays with analogs (e.g., replacing quinazoline with pyridothiazine) reveal that electron-withdrawing groups on the phenyl ring enhance antibacterial activity, while electron-donating groups favor anti-inflammatory effects .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

- Assay Standardization : Discrepancies in MIC (Minimum Inhibitory Concentration) values for antibacterial studies may arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or incubation conditions. Use CLSI (Clinical Laboratory Standards Institute) guidelines for reproducibility .

- Purity Validation : Contradictory enzymatic inhibition results (e.g., lipoxygenase vs. cyclooxygenase) may stem from impurities. Employ HPLC (>95% purity) and control experiments with known inhibitors .

- Structural Confirmation : Re-evaluate crystallographic data to rule out polymorphic forms or solvates that might alter bioactivity .

Advanced: What computational methods predict the compound’s interaction with kinase targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets of kinases (e.g., EGFR or Aurora kinases). Focus on hydrogen bonding with the quinazoline core and hydrophobic interactions with the piperidine and dimethylphenyl groups .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (root-mean-square deviation) and binding free energy (MM-PBSA) to prioritize synthetic targets .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, CNS permeability) to guide lead optimization .

Basic: What are the key considerations for designing in vitro biological assays for this compound?

Answer:

- Target Selection : Prioritize kinases (e.g., JAK2, EGFR) or antibacterial targets (e.g., DNA gyrase) based on structural analogs .

- Concentration Gradients : Use a 10-point dilution series (0.1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., imatinib for kinases, ciprofloxacin for bacteria) .

- Cytotoxicity Screening : Pair enzymatic assays with MTT tests on HEK293 or HepG2 cells to identify selective toxicity thresholds .

Advanced: How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

Answer:

- Salt Formation : Explore hydrochloride or mesylate salts to enhance aqueous solubility. Monitor pH stability in PBS buffers .

- Prodrug Strategies : Modify the acetamide’s N-substituent with ester groups (hydrolyzable in vivo) to improve oral absorption .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release, validated by dynamic light scattering (DLS) and in vivo pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.